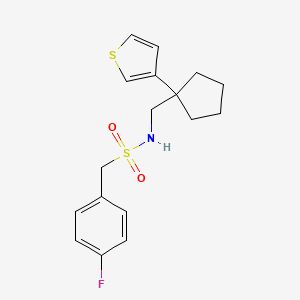

1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide

Description

1-(4-Fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide is a sulfonamide derivative featuring a fluorophenyl group, a cyclopentylmethyl linker, and a thiophen-3-yl moiety. Its structure combines aromatic (fluorophenyl, thiophene) and aliphatic (cyclopentyl) components, with the sulfonamide group (-SO₂NH-) serving as a key pharmacophore.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2S2/c18-16-5-3-14(4-6-16)12-23(20,21)19-13-17(8-1-2-9-17)15-7-10-22-11-15/h3-7,10-11,19H,1-2,8-9,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWRQPMZLDVCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopent

Biological Activity

1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide is a complex organic compound that has attracted attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group , a thiophenyl group , and a methanesulfonamide group , which contribute to its unique chemical properties and biological interactions. The molecular formula is , with specific structural characteristics that enhance its pharmacological potential.

| Property | Description |

|---|---|

| IUPAC Name | 1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide |

| Molecular Formula | C₁₇H₂₀FNO₂S₂ |

| InChI Key | SCWRQPMZLDVCTD-UHFFFAOYSA-N |

The biological activity of this compound is primarily mediated through its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of certain receptor pathways, potentially influencing neurotransmitter systems and exhibiting anti-inflammatory properties.

- CYP450 Interaction : The fluorine substitution in the compound may influence the metabolism by cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism and clearance .

- Receptor Modulation : It has been suggested that the compound may interact with receptors involved in pain modulation and neuroprotection, although specific receptor targets remain to be fully elucidated.

In Vitro Studies

In vitro studies have demonstrated that 1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide exhibits significant activity against various cancer cell lines. For instance:

- Cell Line Studies : The compound was tested on several cancer cell lines, showing cytotoxic effects with IC50 values ranging from low micromolar to nanomolar concentrations, indicating potent anti-cancer properties.

Case Study 1: Anti-Cancer Activity

A study published in 2022 evaluated the anti-cancer effects of similar sulfonamide derivatives, highlighting their potential in targeting specific signaling pathways involved in tumor growth. The results indicated that compounds with structural similarities to 1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide exhibited significant inhibition of cell proliferation in breast cancer models .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a rationale for further exploration of 1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide in neurological contexts .

Scientific Research Applications

Anticancer Properties

Numerous studies have reported on the anticancer activity of this compound. It has been evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects. For instance, preliminary data indicated that it exhibited mean growth inhibition values in the micromolar range when tested according to National Cancer Institute protocols .

Case Studies and Research Findings

-

Case Study 1: Antitumor Efficacy

- A study conducted by the National Cancer Institute assessed the compound's efficacy across a panel of cancer cell lines, revealing an average cell growth inhibition rate of approximately 12.53% .

- The compound's structure-activity relationship was analyzed, indicating that modifications to the fluorophenyl or thiophenyl groups could enhance its potency against specific cancer types .

- Case Study 2: Drug-Like Properties

-

Case Study 3: Synthesis Optimization

- Research focused on optimizing the synthetic routes has led to improved yields and reduced reaction times, facilitating more efficient production methods for research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Aromatic/Thiophene Substituents

The compound shares structural similarities with other sulfonamides but differs in substituent composition. Below is a comparative analysis:

Key Observations :

- The target compound’s fluorophenyl group may enhance lipophilicity and binding affinity compared to the benzamide derivative in , which uses a dimethylsulfamoyl group.

Fluorophenyl-Containing Compounds

Fluorine substitution is common in pharmaceuticals and agrochemicals. Notable comparisons include:

Key Observations :

- The fluorophenyl group in the target compound may improve metabolic stability, as seen in fentanyl analogs , but its lack of a piperidine core precludes opioid activity.

- Unlike tolylfluanid , which uses chlorine and methyl groups for pesticidal activity, the target compound’s thiophene and cyclopentyl groups suggest divergent applications.

Cyclopentyl and Heterocyclic Derivatives

Cyclopentyl and fused heterocycles are prevalent in patent literature:

Research Implications and Gaps

- Structural Advantages : The combination of fluorophenyl (electron-withdrawing) and thiophene (π-electron-rich) may optimize electronic properties for target engagement.

- Activity Hypotheses : Based on , sulfonamides with aromatic substituents often exhibit antimicrobial activity; however, the target compound’s unique substituents warrant empirical testing.

- Regulatory Considerations : Fluorinated compounds, such as those in and , face scrutiny due to bioaccumulation risks, highlighting the need for toxicity studies.

Q & A

Advanced Research Question

- Core Modifications : Compare with analogs like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide to assess the impact of cyclopentyl vs. pyrazole rings on solubility and binding .

- Substituent Screening : Synthesize derivatives with halogens (Cl, Br) or electron-withdrawing groups (NO) on the fluorophenyl ring. Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .

- Bioisosteric Replacement : Replace thiophene with furan or pyrrole to evaluate heterocycle effects on metabolic stability .

What strategies are effective for identifying biological targets of this compound?

Advanced Research Question

- Chemical Proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated derivative. Pull-down assays followed by LC-MS/MS identify binding partners .

- Transcriptomics : Treat model organisms (e.g., C. elegans) and analyze differential gene expression via RNA-seq. Overlap with known sulfonamide pathways (e.g., carbonic anhydrase regulation) .

How can crystallographic data resolve contradictions in reported conformational properties?

Advanced Research Question

- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. hexane) to isolate polymorphs. Compare unit cell parameters (e.g., space group P2/c vs. Pna2) using single-crystal XRD .

- Torsion Angle Analysis : Map dihedral angles (e.g., cyclopentyl-thiophene vs. sulfonamide planes) to identify dominant conformers. Validate with DFT calculations (B3LYP/6-31G*) .

How should researchers address discrepancies in biological activity across studies?

Advanced Research Question

- Dose-Response Reevaluation : Test compound across a wider concentration range (e.g., 0.1–100 µM) to rule out assay saturation artifacts .

- Batch Variability Analysis : Compare multiple synthetic batches via LC-MS to detect impurities (e.g., de-fluorinated byproducts) impacting activity .

- Cell Line Authentication : Use STR profiling to confirm no cross-contamination in cytotoxicity studies .

What methodologies assess metabolic stability in preclinical development?

Advanced Research Question

- Liver Microsome Assays : Incubate with human or rat liver microsomes (37°C, NADPH regeneration system). Quantify parent compound depletion over 60 min via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorometric kits (e.g., CYP3A4/CYP2D6) to identify isoform-specific interactions impacting half-life .

How can solubility challenges be mitigated without structural modification?

Advanced Research Question

- Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vivo formulations. Measure equilibrium solubility via shake-flask method .

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (solvent evaporation method) and characterize size (Zetasizer) and drug loading (UV-Vis) .

What enantioselective synthesis methods are available for chiral derivatives?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.